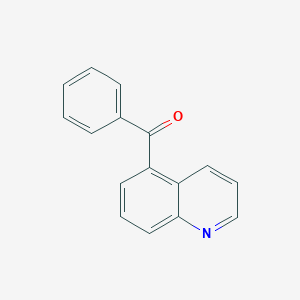
5-Benzoylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoylquinoline is a heterocyclic aromatic compound that features a quinoline core with a benzoyl group attached at the 5-position. This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. The molecular formula of this compound is C16H11NO, and it is recognized for its potential in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method includes the Povarov reaction, an aza-Diels–Alder reaction involving aryl aldimines and electron-rich alkenes .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 5-Benzoylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzoyl group and the nitrogen atom in the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides for alkylation or aryl halides for arylation reactions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used
科学的研究の応用
5-Benzoylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 5-Benzoylquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit ATP synthase in certain bacterial strains, thereby exerting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the derivative used.
類似化合物との比較
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Isoquinoline: Similar structure but with the nitrogen atom in a different position.
Benzoylisoquinoline: Another derivative with a benzoyl group but attached to an isoquinoline core
Uniqueness: 5-Benzoylquinoline is unique due to the specific positioning of the benzoyl group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and other research fields .
特性
CAS番号 |
54885-01-7 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC名 |
phenyl(quinolin-5-yl)methanone |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-8-4-10-15-13(14)9-5-11-17-15/h1-11H |
InChIキー |
PQQOVOGVEYJXJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=NC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















